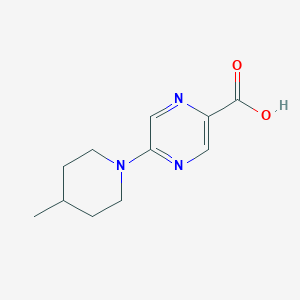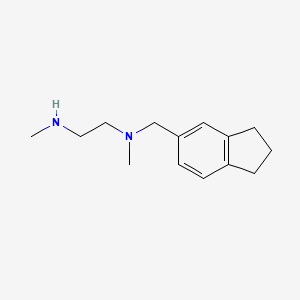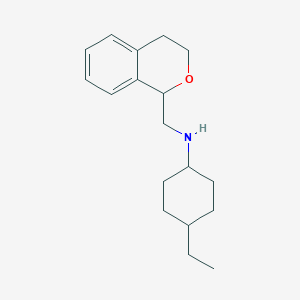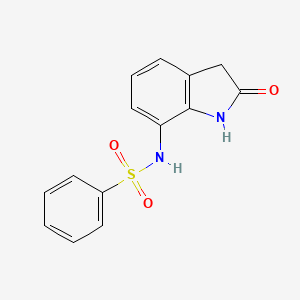
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPPCA is a pyrazine derivative and is known to have a unique chemical structure that makes it an attractive candidate for research studies. In
Mécanisme D'action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is not fully understood, but it is known to interact with specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition could lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes, which could lead to an increase in the levels of certain neurotransmitters. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and to reduce the production of certain cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has several advantages as a research tool. It has a unique chemical structure that makes it an attractive candidate for research studies. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, there are also limitations to its use. This compound is a relatively new compound, and its properties and effects are not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid. One potential direction is the development of new drugs based on its structure and properties. This compound has been shown to have potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and Alzheimer's. Another potential direction is the study of its effects on specific cell types and tissues. This compound has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 4-methylpiperidine with pyrazine-2-carboxylic acid in the presence of a catalyst. The reaction takes place in a solvent and is carried out at a specific temperature and pressure to obtain the desired product. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used in various research studies due to its unique chemical structure and properties. It has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. This compound has been studied for its potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and Alzheimer's. It has also been used in studies related to the synthesis of other pyrazine derivatives and as a building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
5-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)10-7-12-9(6-13-10)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPKJFBSFGAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)



![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)